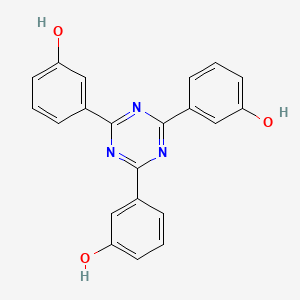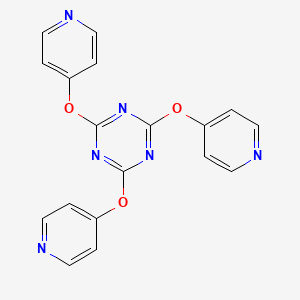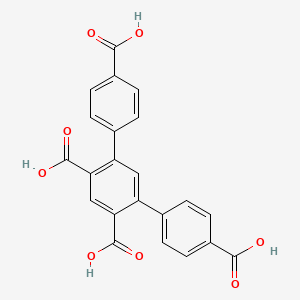
4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
Vue d'ensemble
Description
[1,1’3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid: is an aromatic compound with a complex structure consisting of three benzene rings connected linearly
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks have applications in gas storage, catalysis, and separation processes .
Biology: In biological research, this compound can be used to study molecular interactions and self-assembly processes. Its unique structure allows it to form supramolecular assemblies that can be analyzed using techniques like scanning tunneling microscopy (STM) and density functional theory (DFT) .
Medicine: While direct medical applications are limited, derivatives of this compound may be explored for their potential in drug delivery systems and as components of diagnostic tools.
Industry: In the industrial sector, [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid is used in the production of advanced materials, including polymers and resins. Its stability and rigidity make it suitable for high-performance applications .
Mécanisme D'action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid involves its ability to participate in various chemical reactions due to its aromatic structure and multiple carboxylic acid groups. These functional groups can interact with metal ions, forming coordination complexes that are essential in the construction of MOFs and COFs. The molecular targets and pathways involved include the formation of stable bonds with transition metals and the creation of porous structures for gas adsorption and separation .
Comparaison Avec Des Composés Similaires
- [1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
- Biphenyl-4,4’-dicarboxylic acid
- 1,3,5-Tris(4-carboxyphenyl)benzene
Comparison: Compared to these similar compounds, [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid has a unique arrangement of carboxylic acid groups, which provides distinct chemical properties and reactivity. Its linear structure and multiple functional groups make it particularly suitable for the synthesis of complex frameworks and materials .
Propriétés
IUPAC Name |
4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-16(12-3-7-14(8-4-12)20(25)26)18(22(29)30)10-17(15)21(27)28/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDIWKMZRYISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







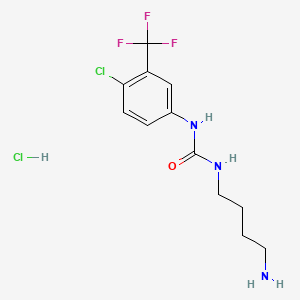

![4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid](/img/structure/B8243888.png)
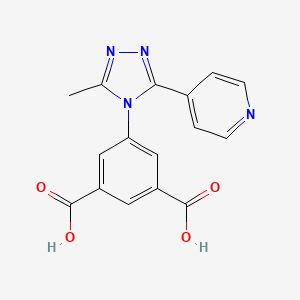
![6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8243897.png)
![N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine](/img/structure/B8243908.png)

